molecular formula C21H20N2O5 B15021484 N-(4-methoxy-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(4-methoxy-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B15021484
M. Wt: 380.4 g/mol
InChI Key: CNLLEXXOAHRKGG-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a methoxy group, and a benzamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamido group can produce amines.

Scientific Research Applications

N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-METHOXY-3-(2-METHOXY-3-METHYLBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, methoxy groups, and a benzamido group

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-methoxy-3-[(2-methoxy-3-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-13-6-4-7-15(19(13)27-3)20(24)23-16-12-14(9-10-17(16)26-2)22-21(25)18-8-5-11-28-18/h4-12H,1-3H3,(H,22,25)(H,23,24)

InChI Key

CNLLEXXOAHRKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)OC

Origin of Product

United States

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